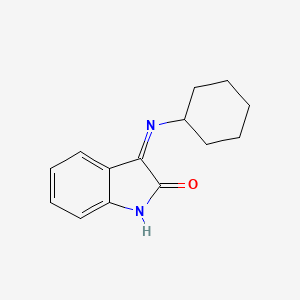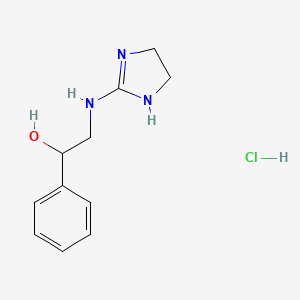
8-Chloro-N-cyclopropyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the chloro and cyclopropylamino groups, and the coupling with a sugar moiety. Common reagents used in these steps include chlorinating agents, amines, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, which can provide insights into nucleoside analog behavior and potential modifications.
Biology
Biologically, nucleoside analogs are often investigated for their ability to interfere with DNA or RNA synthesis, making them potential candidates for antiviral or anticancer therapies.
Medicine
In medicine, compounds like (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol are explored for their therapeutic potential, particularly in treating viral infections or cancer.
Industry
Industrially, these compounds may be used in the development of pharmaceuticals, where their synthesis and modification can lead to new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action for nucleoside analogs typically involves incorporation into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or cancer cell proliferation. The molecular targets often include viral polymerases or cellular enzymes involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Zidovudine: Used in the treatment of HIV.
Gemcitabine: Used as a chemotherapeutic agent.
Uniqueness
What sets (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its specific structural features, such as the chloro and cyclopropylamino groups, which may confer unique biological activity or selectivity.
Propriétés
Numéro CAS |
835900-50-0 |
|---|---|
Formule moléculaire |
C13H16ClN5O4 |
Poids moléculaire |
341.75 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[8-chloro-6-(cyclopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H16ClN5O4/c14-13-18-7-10(17-5-1-2-5)15-4-16-11(7)19(13)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,1-3H2,(H,15,16,17)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
JIDQNVMQGVLRNL-WOUKDFQISA-N |
SMILES isomérique |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canonique |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
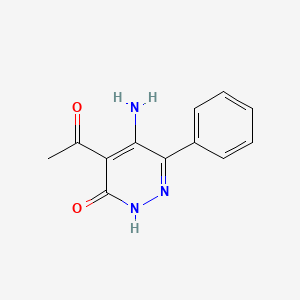
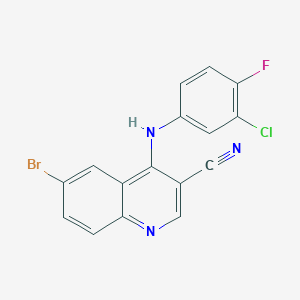
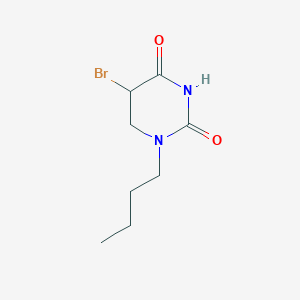

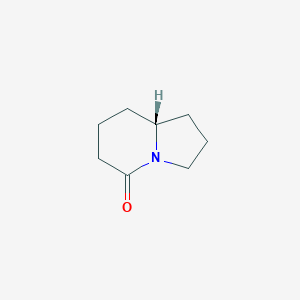

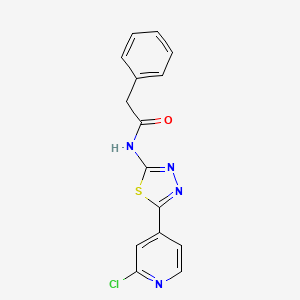

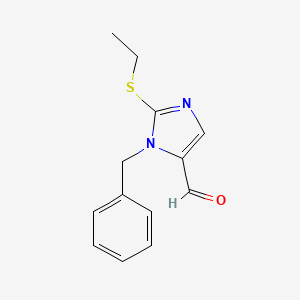

![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)
